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molecular formula C8H5ClN2O B3030810 7-Chloro-1,5-naphthyridin-2(1H)-one CAS No. 959616-26-3

7-Chloro-1,5-naphthyridin-2(1H)-one

Cat. No. B3030810
M. Wt: 180.59
InChI Key: BDVFBZWLRLNTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09303028B2

Procedure details

A suspension of (E)-methyl 3-(3-amino-5-chloropyridin-2-yl)acrylate (1.2 g, 5.64 mmol) and sodium methoxide (0.786 ml, 14.11 mmol) in 20 mL of ethanol was refluxed for 3 h until the starting material disappeared. The reaction mixture was evaporated to dryness to give crude product 7-chloro-1,5-naphthyridin-2(1H)-one. To the crude residue was added phosphorus oxychloride (5.17 ml, 56.4 mmol) and the resulting mixture was stirred at 70° C. for 4 h. The excess POCl3 was removed under reduced pressure and the residue was directly submitted to flash column (DCM) to give 2,7-dichloro-1,5-naphthyridine (540 mg, 2.71 mmol, 48.1% yield) as an off-white solid. 1H NMR (400 MHz, chloroFORM-d) δ ppm=8.90 (d, J=2.2 Hz, 1 H), 8.35 (d, J=8.8 Hz, 1 H), 8.31 (d, J=1.8 Hz, 1 H), 7.63 (d, J=8.8 Hz, 1 H). m/z=199 (M+1).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.786 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](/[CH:9]=[CH:10]/[C:11]([O:13]C)=O)=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.C[O-].[Na+]>C(O)C>[Cl:8][C:6]1[CH:7]=[C:2]2[C:3]([CH:9]=[CH:10][C:11](=[O:13])[NH:1]2)=[N:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
NC=1C(=NC=C(C1)Cl)/C=C/C(=O)OC
Name
sodium methoxide
Quantity
0.786 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h until the starting material
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC1=CN=C2C=CC(NC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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